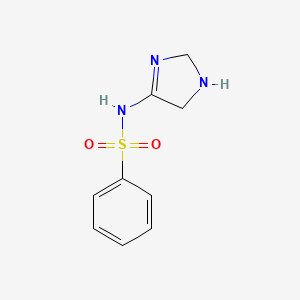![molecular formula C13H20O3 B14180340 2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane CAS No. 919769-71-4](/img/structure/B14180340.png)
2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure. Spiro compounds are known for their rigidity and three-dimensional structural properties, making them valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts, such as rhodium complexes, can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spiro carbon, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Shares a similar spiro structure but lacks the pyran ring.
1,7-Dioxaspiro[5.5]undecane: Contains a larger ring system, providing different chemical properties.
8-oxa-2-azaspiro[4.5]decane: Contains an additional nitrogen atom, altering its reactivity and biological activity.
Uniqueness
2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane is unique due to its specific combination of a pyran ring and a spiro structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
919769-71-4 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(3R)-3-[(2R)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H20O3/c1-3-7-13(8-4-1)15-10-12(16-13)11-6-2-5-9-14-11/h2,5,11-12H,1,3-4,6-10H2/t11-,12-/m1/s1 |
InChI Key |
NAIKJBJMLHBRSJ-VXGBXAGGSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@H]3CC=CCO3 |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3CC=CCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
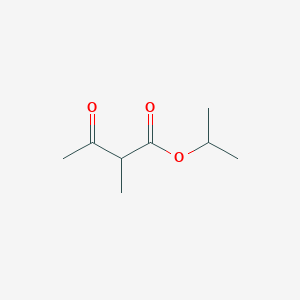

![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
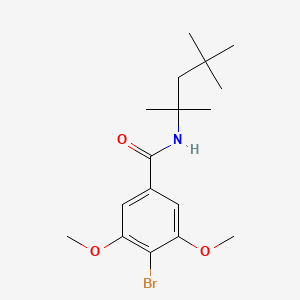
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
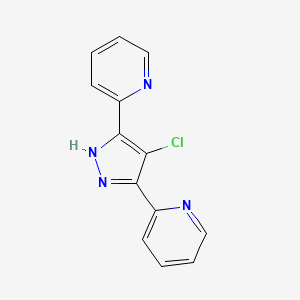
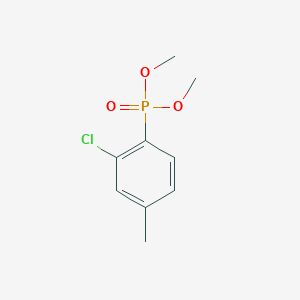
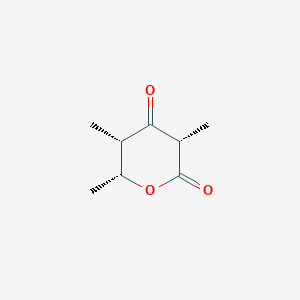

![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)


